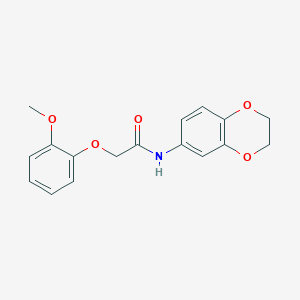![molecular formula C19H18O3 B5700140 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one, also known as Hesperetin, is a flavonoid found in citrus fruits, particularly in oranges and lemons. It has been studied for its potential health benefits and has shown promising results in various scientific research applications.
Mecanismo De Acción
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one exerts its effects through various mechanisms of action. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which can contribute to chronic inflammation. 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one also acts as an antioxidant by reducing oxidative stress. Studies have also suggested that it may have a positive effect on cardiovascular health by reducing blood pressure and improving lipid profiles. Additionally, it has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one in lab experiments is that it is readily available and relatively inexpensive. It has also been shown to have a wide range of potential health benefits, making it a versatile compound for research. One limitation is that it may have low bioavailability, which can make it difficult to study its effects in vivo.
Direcciones Futuras
There are several future directions for research on 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one. One area of interest is its potential as a therapeutic agent for cardiovascular disease. Studies have suggested that it may have a positive effect on blood pressure and lipid profiles, making it a promising candidate for further research. Another area of interest is its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, and further research could explore its potential as a treatment for various types of cancer. Additionally, research could focus on improving the bioavailability of 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one to make it more effective in vivo.
Métodos De Síntesis
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can be synthesized from hesperidin, which is a flavonoid glycoside found in citrus fruits. The synthesis involves the hydrolysis of hesperidin to hesperetin and glucose using an acid catalyst. The resulting product can then be purified using chromatography techniques.
Aplicaciones Científicas De Investigación
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been studied for its potential health benefits in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Studies have also suggested that it may have a positive effect on cardiovascular health by reducing blood pressure and improving lipid profiles.
Propiedades
IUPAC Name |
3,4-dimethyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12-5-4-6-15(9-12)11-21-16-7-8-17-13(2)14(3)19(20)22-18(17)10-16/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZUNARGJTUDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)
![2-[(2,2'-bithien-5-ylmethylene)amino]phenol](/img/structure/B5700090.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)
![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)